molecular formula C20H30BrN3O B4878188 N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4878188
M. Wt: 408.4 g/mol
InChI Key: CAGQHVWGGNWFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features an adamantyl group, a brominated pyrazole ring, and a propylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Bromination of the Pyrazole Ring: The pyrazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Coupling Reaction: The brominated pyrazole is then coupled with the adamantyl intermediate through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the amide bond by reacting the coupled intermediate with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~) can convert the amide group to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The brominated pyrazole ring may participate in hydrogen bonding or π-π interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the adamantyl group and the brominated pyrazole ring provides a distinctive structural framework that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-(4-bromo-3-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BrN3O/c1-3-18(20-9-14-6-15(10-20)8-16(7-14)11-20)22-19(25)4-5-24-12-17(21)13(2)23-24/h12,14-16,18H,3-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQHVWGGNWFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCN4C=C(C(=N4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.